molecular formula C15H17ClN2S B5617342 1-(3-chlorophenyl)-4-(thiophen-3-ylmethyl)piperazine

1-(3-chlorophenyl)-4-(thiophen-3-ylmethyl)piperazine

Cat. No.: B5617342
M. Wt: 292.8 g/mol
InChI Key: MACNPANYINLJSE-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(thiophen-3-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 3-chlorophenyl group and a thiophen-3-ylmethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-(thiophen-3-ylmethyl)piperazine typically involves the reaction of 3-chlorophenylpiperazine with thiophen-3-ylmethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-(thiophen-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(thiophen-3-ylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: Lacks the thiophen-3-ylmethyl group, making it less versatile in certain applications.

    4-(thiophen-3-ylmethyl)piperazine: Lacks the 3-chlorophenyl group, which may affect its binding affinity and specificity.

    1-(4-chlorophenyl)-4-(thiophen-3-ylmethyl)piperazine: Similar structure but with the chlorine atom in a different position, potentially altering its chemical and biological properties.

Uniqueness

1-(3-chlorophenyl)-4-(thiophen-3-ylmethyl)piperazine is unique due to the presence of both the 3-chlorophenyl and thiophen-3-ylmethyl groups. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2S/c16-14-2-1-3-15(10-14)18-7-5-17(6-8-18)11-13-4-9-19-12-13/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACNPANYINLJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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